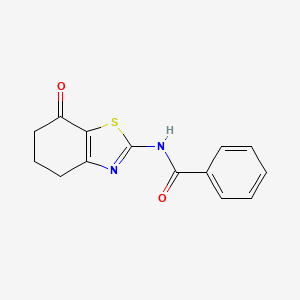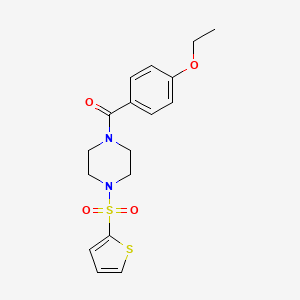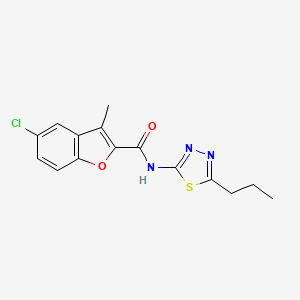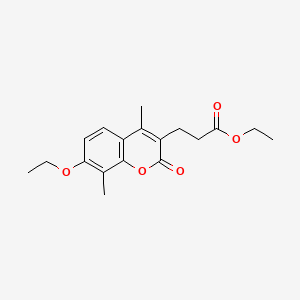
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. OTB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. It has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in xenograft models. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides in vitro and in vivo. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity and stability. This compound is a white solid that can be easily synthesized and purified using standard techniques. Another advantage of using this compound is its broad range of potential therapeutic applications. This compound has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. One limitation of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound that requires the use of organic solvents for its dissolution. Another limitation of using this compound is its potential toxicity. Although this compound has been shown to be relatively non-toxic in vitro and in vivo, its long-term toxicity and side effects are not fully understood.
Future Directions
There are several future directions for the research on N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is to further elucidate the mechanism of action of this compound in various diseases. Another direction is to optimize the synthesis and purification methods of this compound to improve its yield and purity. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular diseases. Finally, another direction is to investigate the potential combination therapies of this compound with other drugs or compounds to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 198-201°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-11-8-4-7-10-12(11)19-14(15-10)16-13(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKAHLJJCITTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)


![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)